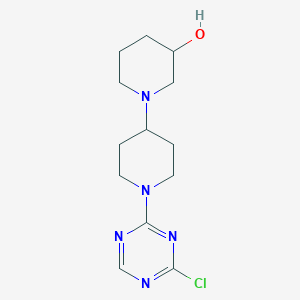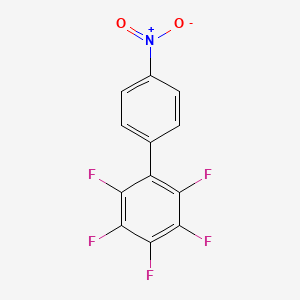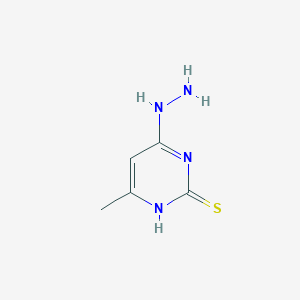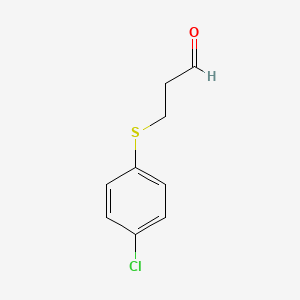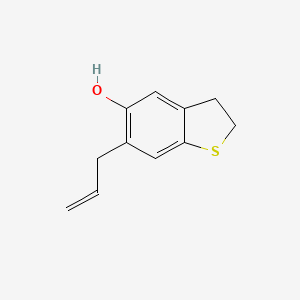
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a hydroxyl group at the 5th position and an allyl group at the 6th position on the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydrobenzothiophene and allyl bromide.
Allylation: The allylation of 2,3-dihydrobenzothiophene is carried out using allyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. This step introduces the allyl group at the 6th position.
Hydroxylation: The hydroxylation of the allylated intermediate is achieved using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the hydroxyl group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, bases like potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiophenes with various functional groups.
Aplicaciones Científicas De Investigación
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2,3-dihydrobenzofuran: Similar structure but with an oxygen atom instead of sulfur.
6-Allyl-2,3-dihydrobenzothiophene: Lacks the hydroxyl group at the 5th position.
5-Hydroxy-2,3-dihydrobenzothiophene: Lacks the allyl group at the 6th position.
Uniqueness
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol is unique due to the presence of both the hydroxyl and allyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H12OS |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C11H12OS/c1-2-3-8-7-11-9(4-5-13-11)6-10(8)12/h2,6-7,12H,1,3-5H2 |
Clave InChI |
MTIGKMIYABOJNW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=C2CCSC2=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,4R,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8672866.png)
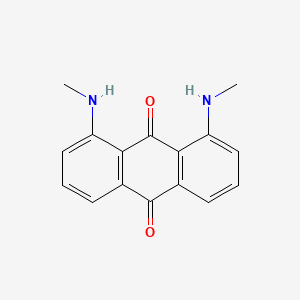
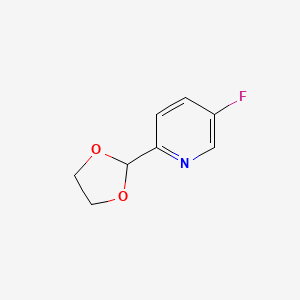
![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)
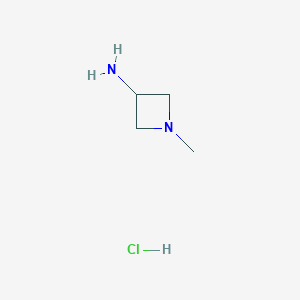
![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8672912.png)
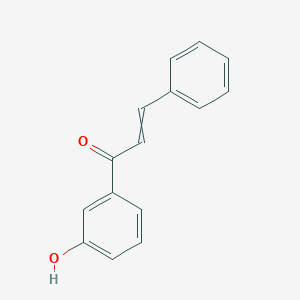
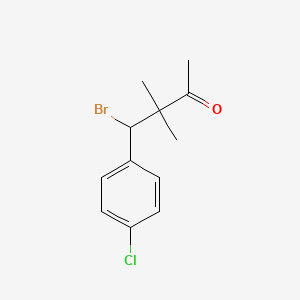
![5-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8672935.png)
